

AMG8788 binding affinity to the TRPV1 receptor

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AMG8788
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An In-depth Technical Guide on the Binding Affinity of Amgen's TRPV1 Receptor Antagonists

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and modulation of pain and body temperature.^{[1][2]} Its activation by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, makes it a significant target for the development of novel analgesic drugs.^{[1][3][4]} Amgen has been at the forefront of developing potent and selective TRPV1 antagonists. This technical guide provides a detailed overview of the binding affinity of two prominent Amgen compounds, AMG-517 and AMG 9810, to the TRPV1 receptor. While the specific compound "**AMG8788**" did not yield public data and may be an internal designation or a typographical error, this guide focuses on publicly documented Amgen TRPV1 antagonists.

Quantitative Binding Affinity Data

The binding affinities of AMG-517 and AMG 9810 for the TRPV1 receptor have been characterized using various in vitro assays. The data, primarily presented as IC50 values (the concentration of an antagonist that inhibits 50% of the response), are summarized below.

Table 1: Binding Affinity of AMG-517 for TRPV1 Receptor

| Activation Mode | Species | IC50 (nM) | Reference |
|---|-------------|-----------|-----------|
| Capsaicin-induced current | Human / Rat | 0.76 | [5] |
| Proton-induced current | Human / Rat | 0.62 | [5] |
| Heat-induced current | Human / Rat | 1.3 | [5] |
| Capsaicin-induced Ca ²⁺ uptake | CHO cells | 1-2 | [5] |
| Acid-induced Ca ²⁺ uptake | CHO cells | 1-2 | [5] |
| Heat-induced Ca ²⁺ uptake | CHO cells | 1-2 | [5] |

Table 2: Binding Affinity of AMG 9810 for TRPV1 Receptor

| Activation Mode | Species | IC50 (nM) | Reference |
|----------------------------------|---------------|-------------|-----------|
| Capsaicin activation | Human | 24.5 ± 15.7 | [6] |
| Capsaicin activation | Rat | 85.6 ± 39.4 | [6] |
| Proton activation | Human | 92.7 ± 72.8 | [6] |
| Proton activation | Rat | 294 ± 192 | [6] |
| Heat activation | Human | 15.8 ± 10.8 | [6] |
| Heat activation | Rat | 21 ± 17 | [6] |
| General (competitive antagonist) | Not Specified | 17 | [2][7] |

Experimental Protocols

The determination of the binding affinity of TRPV1 antagonists involves a variety of cellular and electrophysiological assays. The following are detailed methodologies for key experiments

cited in the literature for compounds like AMG-517 and AMG 9810.

Cell Culture and Transfection

- Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.
- Transfection: Cells are transiently or stably transfected with plasmids encoding the full-length human or rat TRPV1 receptor using standard methods like calcium phosphate precipitation or lipid-based transfection reagents.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion flow through the TRPV1 channel in response to agonists and the blocking effect of antagonists.

- Cell Preparation: Transfected cells are plated on glass coverslips and used for recording 24-48 hours post-transfection.
- Recording: A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of ion channel currents.
- Agonist Application: TRPV1 is activated by various stimuli:
 - Chemical: Capsaicin is applied at a concentration that elicits a submaximal response (e.g., 1 μ M).
 - Protons: The extracellular solution's pH is lowered to activate the channel (e.g., pH 5.5).
 - Heat: The temperature of the perfusion solution is rapidly increased to a noxious level (e.g., $>43^{\circ}\text{C}$).
- Antagonist Application: The antagonist (e.g., AMG-517 or AMG 9810) is pre-applied for a set duration before co-application with the agonist. The inhibition of the agonist-induced current is measured at various antagonist concentrations to determine the IC50 value.

Calcium Influx Assays

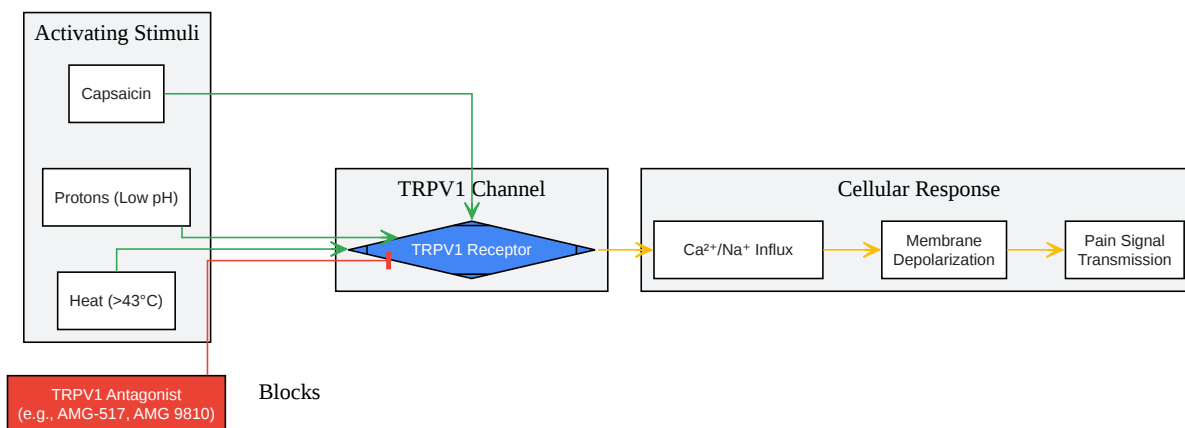
These are high-throughput assays that measure the increase in intracellular calcium concentration upon TRPV1 activation.

- Cell Preparation: Transfected cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay Procedure:
 - The baseline fluorescence is measured.
 - The antagonist is added at various concentrations and incubated.
 - The agonist (capsaicin, low pH solution, or heated buffer) is added.
 - The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
- Data Analysis: The inhibition of the agonist-induced calcium influx by the antagonist is used to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

TRPV1 Activation and Antagonism Signaling Pathway

The following diagram illustrates the signaling pathway of TRPV1 activation by various stimuli and its inhibition by an antagonist.

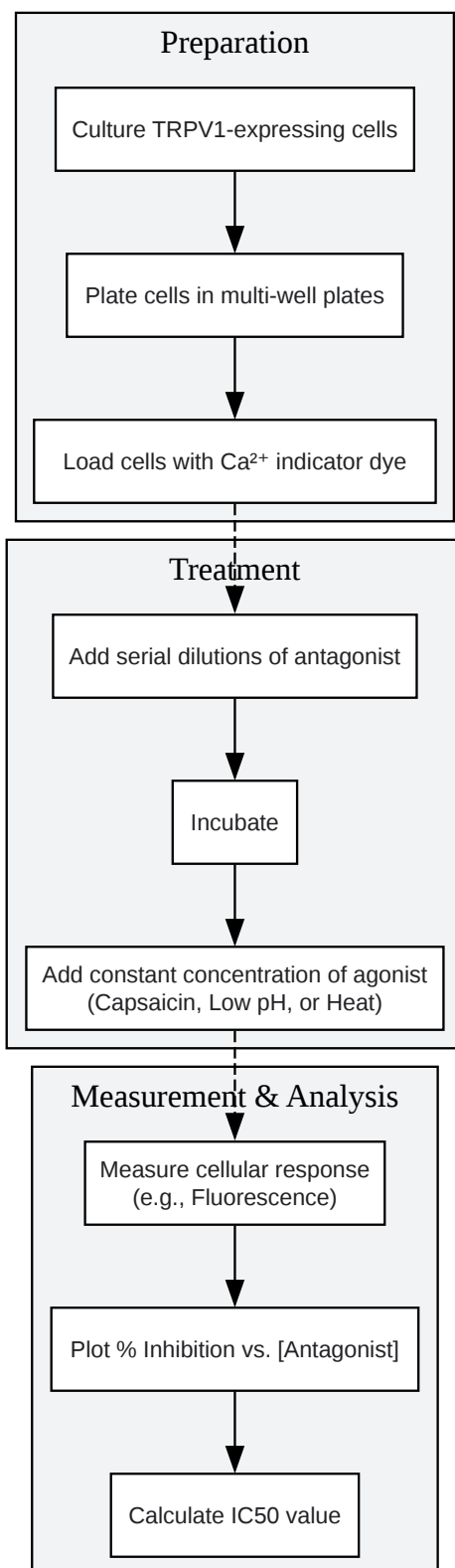


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Caption: TRPV1 activation by stimuli and inhibition by an antagonist.

Experimental Workflow for Determining IC₅₀

The diagram below outlines the typical experimental workflow for determining the IC₅₀ value of a TRPV1 antagonist using a cell-based assay.



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Caption: Workflow for IC₅₀ determination of a TRPV1 antagonist.

Conclusion

Amgen has developed potent and selective TRPV1 antagonists, such as AMG-517 and AMG 9810, which have been thoroughly characterized for their binding affinity to the TRPV1 receptor. The use of robust experimental protocols, including electrophysiology and calcium influx assays, has provided detailed quantitative data on their inhibitory activity against various modes of TRPV1 activation. While the clinical development of some TRPV1 antagonists has been challenging due to side effects like hyperthermia, the research into their binding and mechanism of action continues to be a valuable area for the development of novel pain therapeutics.[8][9]

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- To cite this document: BenchChem. [AMG8788 binding affinity to the TRPV1 receptor]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12397768/docs#amg8788-binding-affinity-to-the-trpv1-receptor>]

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